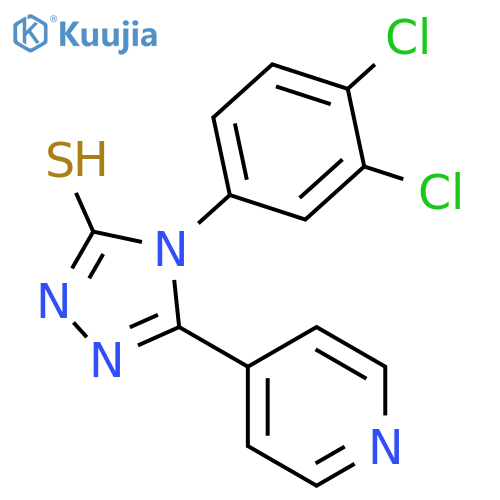Cas no 438031-61-9 (4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

438031-61-9 structure
商品名:4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS番号:438031-61-9
MF:C13H8Cl2N4S
メガワット:323.20041847229
MDL:MFCD03478375
CID:3105210
PubChem ID:3866709
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
-
- 4-(3,4-Dichloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- Z56837140
- CS-0219173
- NSA03161
- AKOS000116383
- 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thione
- EN300-03306
- 438031-61-9
- AB00712563-01
- 4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
-
- MDL: MFCD03478375
- インチ: InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20)
- InChIKey: GGZZMUAGJMCHCS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 321.9846728Da
- どういたいしつりょう: 321.9846728Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 72.6Ų
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25077-0.25g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.25g |
$92.0 | 2023-02-14 | |
| Enamine | EN300-25077-10.0g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 10.0g |
$1101.0 | 2023-02-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289843-250mg |
4-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 250mg |
¥2318.00 | 2024-05-13 | |
| Enamine | EN300-03306-0.1g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.1g |
$66.0 | 2023-06-18 | |
| Enamine | EN300-03306-0.25g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.25g |
$92.0 | 2023-06-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289843-100mg |
4-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 100mg |
¥1544.00 | 2024-05-13 | |
| Enamine | EN300-25077-0.5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.5g |
$175.0 | 2023-02-14 | |
| Enamine | EN011-7375-5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 5g |
$743.0 | 2023-10-28 | |
| Enamine | EN011-7375-0.05g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 0.05g |
$42.0 | 2023-10-28 | |
| Enamine | EN011-7375-2.5g |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol |
438031-61-9 | 95% | 2.5g |
$503.0 | 2023-10-28 |
4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 関連文献
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
438031-61-9 (4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 57707-64-9(2-azidoacetonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬